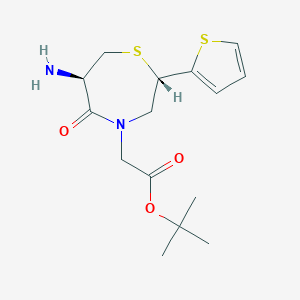

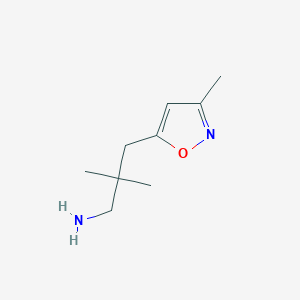

叔丁基(2S,6R)-6-氨基-5-氧代-2-(2-噻吩基)全氢-1,4-噻氮杂环-4-乙酸酯

描述

Synthesis Analysis

The synthesis of related compounds often involves complex procedures aimed at achieving high purity and specific configurations. For example, the synthesis of similar benzodiazepine derivatives has been reported to involve regioselective functionalization and enantiospecific methods, highlighting the precision required in these processes (Lauffer & Mullican, 2002); (Ku et al., 1997).

Molecular Structure Analysis

The molecular structure of compounds within this class is characterized through various analytical techniques, including X-ray crystallography, NMR, and mass spectrometry. These analyses provide insight into the compound's conformation and stereochemistry, essential for understanding its interactions and functionality (Çolak et al., 2021).

Chemical Reactions and Properties

Chemical reactions involving tert-butyl derivatives often require precise conditions to maintain the integrity of the functional groups. For instance, the synthesis and characterization of benzothiazepines illustrate the complexity of reactions these compounds can undergo, including acylation and de-tertbutylation processes, which are crucial for modifying the compound's chemical properties (Rashidi & Berad, 2012).

Physical Properties Analysis

The physical properties of such compounds, including solubility, melting point, and crystal structure, are vital for their application in various fields. These properties are often determined through solid-state structure analysis, providing insights into the compound's stability and behavior under different conditions (Didierjean et al., 2004).

Chemical Properties Analysis

Chemical properties, such as reactivity with other compounds, stability under various conditions, and potential for modifications, are central to understanding how these compounds can be utilized. Studies on the synthesis and molecular structure, like those by Moriguchi et al. (2014), offer a glimpse into the reactivity and potential applications of these compounds (Moriguchi et al., 2014).

科学研究应用

合成和药物化学

- 该化合物用于合成血管紧张素转化酶 (ACE) 抑制剂,特别是作为制造强效抑制剂的关键中间体。这在心血管疾病的背景下尤为重要(Yanagisawa 等人,1989)。

诊断应用

- 它在放射性配体的开发中具有应用,特别是在用于 SPECT(单光子发射计算机断层扫描)的显像剂中,用于研究地西泮不敏感的苯二氮卓受体(何晓书等人,1994)。

化学合成和催化

- 在化学合成中,它参与级联反应,导致形成复杂的杂环化合物,如吡咯并[1,2-b][1,2,4]三嗪衍生物,突出了其在扩大化学结构多样性中的作用(S. M. Ivanov, 2020)。

生物活性

- 叔丁基衍生物还在生物活性研究中发挥作用,例如检查新型 ACE 抑制剂对高血压大鼠血浆心房钠尿肽水平和肾脏 ANF 受体的作用(T. Oda 等人,1988)。

- 另一个应用是合成苯并[b][1,5]噻氮杂菲,这对于探索新的药理化合物很有价值(L. Nagarapu 等人,2001)。

属性

IUPAC Name |

tert-butyl 2-[(2S,6R)-6-amino-5-oxo-2-thiophen-2-yl-1,4-thiazepan-4-yl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O3S2/c1-15(2,3)20-13(18)8-17-7-12(11-5-4-6-21-11)22-9-10(16)14(17)19/h4-6,10,12H,7-9,16H2,1-3H3/t10-,12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZONWYQJUNYSOTA-JQWIXIFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CN1CC(SCC(C1=O)N)C2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)CN1C[C@H](SC[C@@H](C1=O)N)C2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl (2S,6R)-6-amino-5-oxo-2-(2-thienyl)perhydro-1,4-thiazepine-4-acetate | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Methylimidazo[1,2-a]pyridin-8-amine](/img/structure/B40267.png)

![2-Propenoic acid, 2-[1-[3,5-bis(1,1-dimethylpropyl)-2-hydroxyphenyl]ethyl]-4,6-bis(1,1-dimethylpropyl)phenyl ester](/img/structure/B40270.png)